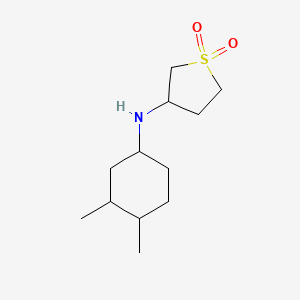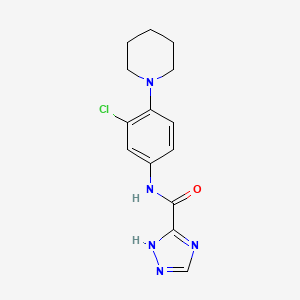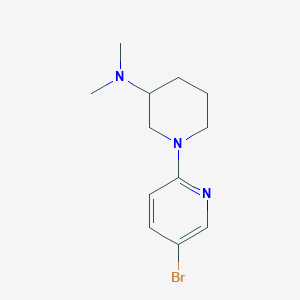
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine, also known as DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMT is a member of the tryptamine family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep.
作用機序
The mechanism of action of N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to act primarily as a partial agonist of the 5-HT2A receptor, a subtype of serotonin receptor that is involved in regulating mood, perception, and cognition. This compound may also interact with other neurotransmitter systems, including the dopamine and norepinephrine systems, and may have effects on the immune system and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of unique biochemical and physiological effects on the body, including inducing changes in heart rate, blood pressure, and body temperature, as well as altering levels of certain neurotransmitters and hormones. This compound has also been shown to have powerful effects on the brain, including inducing changes in brain activity and connectivity, and altering the structure and function of certain brain regions.
実験室実験の利点と制限
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine has a number of advantages and limitations for use in laboratory experiments. One advantage is its ability to induce intense hallucinations and altered states of consciousness, which may be useful for studying the neural basis of perception and cognition. However, this compound is also highly potent and may have unpredictable effects, which can make it difficult to control and standardize in laboratory settings. Additionally, the legal and ethical considerations surrounding the use of this compound in research can be a limiting factor.
将来の方向性
There are a number of potential future directions for research on N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine, including further investigation of its mechanism of action, its effects on brain function and connectivity, and its potential therapeutic applications in treating a range of mental health conditions. Other potential areas of research include exploring the social and cultural factors that influence the use of this compound, and developing new methods for synthesizing and administering the compound.
合成法
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine can be synthesized using a number of different methods, including the reduction of indole-3-acetaldehyde with sodium borohydride, the condensation of indole-3-acetaldehyde with dimethylamine, and the oxidation of N,N-dimethyltryptamine with lead tetraacetate. The most commonly used method for synthesizing this compound involves the condensation of indole-3-acetaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine has been the subject of extensive scientific research due to its potential applications in a wide range of fields, including neuroscience, pharmacology, and psychology. This compound has been shown to have a number of unique effects on the brain and body, including inducing intense hallucinations, altering mood and perception, and producing a sense of spiritual or mystical experience.
特性
IUPAC Name |
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-9-3-4-11(7-10(9)2)13-12-5-6-16(14,15)8-12/h9-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPVAVNBBJVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)




![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
